molecular formula C17H19N3O4 B5156947 2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide

2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide

Cat. No.: B5156947
M. Wt: 329.35 g/mol
InChI Key: IHADTXMTDBWXIG-UHFFFAOYSA-N
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Description

2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a nitrophenyl group attached to the amino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide typically involves a multi-step process. One common method includes the following steps:

    Amination: The conversion of the nitro group to an amino group.

    Coupling Reaction: The reaction of the amino group with a benzamide derivative.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group.

    Reduction: The methoxy group can be demethylated.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the benzamide core.

Scientific Research Applications

2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide
  • 2-methoxy-N-{3-[(3-nitrophenyl)amino]propyl}benzamide
  • 2-methoxy-N-{3-[(4-aminophenyl)amino]propyl}benzamide

Uniqueness

2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-N-[3-(4-nitroanilino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-24-16-6-3-2-5-15(16)17(21)19-12-4-11-18-13-7-9-14(10-8-13)20(22)23/h2-3,5-10,18H,4,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHADTXMTDBWXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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